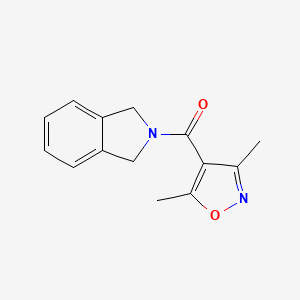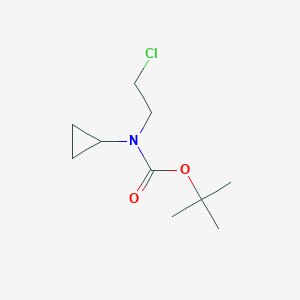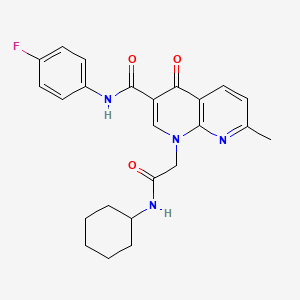
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole, also known as DMOCO, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMOCO is a heterocyclic compound that contains an oxazole and an isoindole ring.
Wissenschaftliche Forschungsanwendungen
Capture of an Elusive Nitrile Ylide in Isoxazole-Oxazole Photoisomerization
The photochemistry of 3,5-dimethylisoxazole has been investigated, revealing the formation of nitrile ylide as an intermediate in the isoxazole-oxazole photoisomerization process. This finding provides significant insights into the photochemical pathways of isoxazoles and their derivatives, highlighting the importance of nitrile ylides in these transformations (Nunes, Reva, & Fausto, 2013).
Nuclear Magnetic Resonance Study of Stereoisomeric Oxygenated Dimers
A detailed NMR spectroscopic study on the structure of oxygenated dimers of 3-methylindole has been conducted, providing valuable structural insights into these complex molecules. This research enhances our understanding of the molecular architecture and the dynamic behavior of these dimers, contributing to the broader knowledge of indole derivatives and their potential applications (Mori, Goto, & Sakai, 1985).
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, including 4,5-dihydro-1,3-oxazoles, have been extensively used in transition metal-catalyzed asymmetric syntheses. The versatility, ease of synthesis, and the ability to modulate chiral centers near donor atoms make oxazolines valuable in coordination chemistry. This review provides a comprehensive overview of the transition metal coordination involving oxazoline ligands, contributing significantly to the field of asymmetric catalysis (Gómez, Muller, & Rocamora, 1999).
Ruthenium-Catalyzed Cycloaddition Reactions
The ruthenium-catalyzed cycloaddition of aryl azides and alkynes has been demonstrated to efficiently produce 1,5-disubstituted 1,2,3-triazoles. This method offers advantages in terms of yield, purity, and reaction time, especially under microwave irradiation. Such cycloaddition reactions are pivotal in synthesizing heterocyclic compounds, which have widespread applications in pharmaceuticals and materials science (Rasmussen, Boren, & Fokin, 2007).
Synthesis and Applications of Pyrrolo[2,1-a]isoindole Derivatives
The synthesis of 5H-pyrrolo[2,1-a]isoindole derivatives via 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines has been reported. This methodology provides a novel approach to constructing pyrroloisoindole frameworks, which are of interest due to their potential biological activity and application in material science (New & Yevich, 1984).
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-13(10(2)18-15-9)14(17)16-7-11-5-3-4-6-12(11)8-16/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRYEWMNZHYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3-dihydro-1H-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2859264.png)



![N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2859271.png)
![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2859275.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2859278.png)
![6-Oxabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride](/img/structure/B2859279.png)


![2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2859285.png)